molecular formula C9H9BO2 B1649896 [2-(Prop-1-yn-1-yl)phenyl]boronic acid CAS No. 1073494-56-0

[2-(Prop-1-yn-1-yl)phenyl]boronic acid

Cat. No.: B1649896
CAS No.: 1073494-56-0
M. Wt: 159.98
InChI Key: CZEHXQUXMYYIRD-UHFFFAOYSA-N
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Description

[2-(Prop-1-yn-1-yl)phenyl]boronic acid ( 1073494-56-0) is a valuable organoboron reagent with the molecular formula C9H9BO2 and a molecular weight of 159.98 g/mol . This compound belongs to the important class of boronic acids, which are characterized by a carbon-boron bond and are widely recognized as versatile building blocks in synthetic organic chemistry . A key application of this compound is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it acts as a crucial partner to synthesize complex biaryl structures, a common scaffold in pharmaceuticals and organic materials . The presence of both the boronic acid functional group and the propynyl substituent on the aromatic ring makes this molecule a multifunctional intermediate for further chemical exploration. Boronic acids, in general, function by undergoing transmetallation, where their organic group is transferred to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds . Beyond cross-coupling, this compound may also find use in conjugate addition reactions and serves as a precursor for the development of more complex molecular architectures . Its properties are consistent with typical boronic acids, which can form reversible covalent complexes with diol-containing molecules, a feature exploited in supramolecular chemistry and sensor development . This product is intended for research applications in laboratory settings. It is strictly for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2-prop-1-ynylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEHXQUXMYYIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C#CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655050
Record name [2-(Prop-1-yn-1-yl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073494-56-0
Record name [2-(Prop-1-yn-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(prop-1-yn-1-yl)phenyl]boronic acid
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Synthetic Methodologies for 2 Prop 1 Yn 1 Yl Phenyl Boronic Acid and Analogs

Direct Synthetic Routes to [2-(Prop-1-yn-1-yl)phenyl]boronic Acid

Direct routes to [2-(Prop-1-yn-1-yl)phenyl]boronic acid involve the sequential construction of the substituted phenyl ring and the introduction of the boronic acid moiety. These routes are often designed to precisely control the regiochemistry and ensure the stability of the alkyne functionality.

A key strategy for synthesizing alkyne-substituted arylboronic acids involves a multi-step sequence starting from a protected alkyne. This approach provides a robust pathway to the target compound, [2-(Prop-1-yn-1-yl)phenyl]boronic acid. The sequence typically involves:

TMS Deprotection: Starting with a (trimethylsilyl)ethynyl-substituted aryl precursor, the trimethylsilyl (B98337) (TMS) protecting group is removed from the alkyne. This is usually accomplished under mild basic conditions or with a fluoride (B91410) source.

Deprotonation and Methylation: The resulting terminal alkyne is then deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form an acetylide. This nucleophilic acetylide is subsequently reacted with an electrophilic methyl source, like methyl iodide, to install the methyl group, forming the prop-1-yn-1-yl substituent.

Lithiation and Borylation: The final step involves the introduction of the boronic acid group. This is achieved through a halogen-lithium exchange on an ortho-halogenated precursor, followed by borylation. nih.gov The aryl halide (typically a bromide or iodide) is treated with an organolithium reagent at low temperatures to generate an aryllithium species. This highly reactive intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate (B1201080) (e.g., triisopropyl borate), to form a boronate ester. bris.ac.uknih.gov Subsequent aqueous acidic workup hydrolyzes the ester to yield the final [2-(Prop-1-yn-1-yl)phenyl]boronic acid. bris.ac.uk This lithiation-borylation protocol is a powerful method for preparing a wide array of chiral secondary boronic esters with high enantioselectivity. bris.ac.uk

The success of the lithiation-borylation step is highly dependent on reaction conditions to ensure the stability of the organolithium intermediate and prevent side reactions. bris.ac.uknih.gov

General Strategies for Substituted Phenylboronic Acid Preparation

Beyond the specific route to [2-(Prop-1-yn-1-yl)phenyl]boronic acid, several general methods are widely employed for the synthesis of substituted phenylboronic acids. These techniques are foundational in organoboron chemistry.

One of the most common and established methods for preparing arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate, followed by hydrolysis. nih.govgoogle.com This method involves the formation of an arylmagnesium halide (Grignard reagent) from an aryl halide and magnesium metal. organic-chemistry.orggoogle.com The Grignard reagent then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.commdpi.com The resulting boronate ester is then hydrolyzed to the desired boronic acid. wikipedia.org

This approach is valued for its use of readily available starting materials and its broad applicability to a variety of aryl halides. organic-chemistry.org

The selectivity and yield of the Grignard-based synthesis of boronic acids are critically influenced by the reaction solvent and temperature.

Temperature: Low temperatures are crucial, especially during the addition of the Grignard reagent to the borate ester. google.comgoogle.com Reactions are typically conducted at temperatures ranging from -80 °C to 0 °C. google.com This is necessary to prevent over-addition, where the Grignard reagent reacts with the initially formed boronate ester to produce unwanted diarylborinic or triarylborane byproducts. google.com

Solvent Systems: Ethereal solvents, most commonly tetrahydrofuran (B95107) (THF) or diethyl ether, are standard for the formation and reaction of Grignard reagents. google.comgoogle.com The coordinating ability of these solvents helps to stabilize the Grignard reagent. In some cases, co-solvents can be employed to enhance reactivity or the stability of intermediates. For instance, the inclusion of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent with THF has been shown to increase the stability of related boron "ate" complexes, leading to improved reaction yields and selectivity in some conjunctive coupling reactions. nih.gov

Table 1: Effect of Reaction Conditions on Arylboronic Acid Synthesis via Grignard Reagents
ParameterConditionRationale / EffectReference
TemperatureLow (-78 °C to 0 °C)Minimizes multiple additions of the Grignard reagent to the boron center, increasing selectivity for the desired boronic acid. google.comgoogle.com
Ambient (25 °C)Can lead to the formation of diarylborinic and triarylborane byproducts, reducing the yield of the target compound. google.com
SolventEthereal (e.g., THF, Diethyl Ether)Standard solvent for Grignard reagent formation and reaction; stabilizes the organomagnesium species. google.comgoogle.com
THF/DMSO MixtureCan enhance the stability of intermediate boron "ate" complexes, potentially improving yield and selectivity in related reactions. nih.gov

Careful control over the stoichiometry of the reactants and the final hydrolysis step is essential for maximizing the yield and purity of the boronic acid.

Borate Stoichiometry: To favor the formation of the desired monosubstituted product, the trialkyl borate is typically used in a slight molar excess relative to the Grignard reagent. google.comgoogle.com A 1 to 1.5-fold molar amount of the borate is advantageous. google.com This ensures that the Grignard reagent is fully consumed in the initial addition step, minimizing the chance of it reacting with the boronate ester product.

Hydrolysis Conditions: After the reaction between the Grignard reagent and the borate ester is complete, the resulting intermediate is hydrolyzed to liberate the free boronic acid. google.comwikipedia.org This is typically achieved by adding an aqueous acid, such as dilute hydrochloric acid (HCl) or sulfuric acid. mdpi.com The acidic conditions facilitate the breakdown of the boronate ester and any magnesium salts, allowing for the isolation of the arylboronic acid, which often precipitates from the aqueous solution.

Table 2: Optimization Parameters for Grignard-Based Boronic Acid Synthesis
ParameterTypical ConditionPurposeReference
Borate Ester Stoichiometry1.0 to 1.5 molar equivalents (relative to Grignard reagent)To prevent over-reaction and formation of diaryl/triaryl boron byproducts. google.com
HydrolysisAqueous acid (e.g., HCl, H₂SO₄)To convert the intermediate boronate ester to the final boronic acid and dissolve magnesium byproducts. google.commdpi.com

Borate esters are the central precursors for many boronic acid derivatives. wiley-vch.dewiley-vch.de These compounds, with the general formula B(OR)₃, are typically synthesized by the straightforward dehydration reaction of boric acid with an alcohol. wikipedia.orgwiley-vch.de The choice of alcohol (e.g., methanol, ethanol, isopropanol) determines the specific trialkyl borate ester formed.

The key to their utility lies in the electrophilic nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital. wiley-vch.de This makes it susceptible to nucleophilic attack by organometallic reagents, such as organolithium or Grignard reagents. nih.gov This reaction forms a new carbon-boron (C-B) bond, which is the defining feature of organoboron compounds. wiley-vch.de The resulting tetracoordinate boronate species is then processed, typically through hydrolysis, to yield the final boronic acid or is used to create other derivatives like boronic esters (e.g., pinacol (B44631) esters). nih.govwikipedia.org The versatility and reactivity of borate esters make them indispensable building blocks in the synthesis of the vast family of boronic acids and their derivatives. wiley-vch.de

Transition-Metal Catalysis in Grignard Reagent Formation

The formation of Grignard reagents, organomagnesium halides (R-Mg-X), is a fundamental transformation in organic synthesis, traditionally achieved by the direct reaction of an organic halide with magnesium metal. wikipedia.org While often proceeding without a catalyst, the reaction can be subject to an induction period and can be challenging with unreactive organic halides. wikipedia.org In such cases, transition-metal salts have been shown to act as effective catalysts to promote and facilitate the formation of the Grignard reagent.

The catalytic process can be particularly useful for the synthesis of functionalized arylboronic acids. A patented process describes the preparation of substituted phenylboronic acids where the key step involves reacting an aryl halide with magnesium in the presence of a transition-metal halide, such as iron(II) chloride (FeCl₂) or manganese(II) chloride (MnCl₂), to generate the corresponding arylmagnesium chloride intermediate. google.com This intermediate is then reacted with a borate ester to yield the desired boronic acid. google.com The role of the transition metal is to activate the magnesium surface or the organic halide, thereby facilitating the oxidative insertion of magnesium into the carbon-halogen bond to form the critical Grignard reagent.

Table 1: Transition-Metal Catalysts in Aryl Grignard Reagent Formation
CatalystTypical SubstrateFunctionReference
Iron(II) Chloride (FeCl₂)Aryl HalidesPromotes magnesiation for Grignard formation researchgate.netgoogle.com
Manganese(II) Chloride (MnCl₂)Aryl HalidesCatalyzes Grignard reagent formation dokumen.pubgoogle.com
Cobalt(II) Chloride (CoCl₂)Aryl HalidesShown to be an efficacious catalyst in reactions involving Grignard reagents dokumen.pub

Retrosynthetic Analysis for [2-(Prop-1-yn-1-yl)phenyl]boronic Acid Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For [2-(Prop-1-yn-1-yl)phenyl]boronic acid, two primary retrosynthetic disconnections provide logical pathways for its synthesis.

Pathway I: C-B Bond Disconnection

The most direct disconnection is that of the carbon-boron bond of the boronic acid functional group. This is a common and reliable strategy for the synthesis of arylboronic acids. nih.gov

Disconnection: Cleavage of the C-B bond.

Forward Reaction: This disconnection corresponds to a borylation reaction in the forward synthesis. Typically, an aryl organometallic intermediate is treated with a borate ester, such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis. nih.gov

Precursor 1: The key precursor generated from this step is an organometallic species, specifically the Grignard reagent 2-(prop-1-yn-1-yl)phenylmagnesium halide or the corresponding organolithium compound.

Precursor 2: This aryl organometallic is, in turn, derived from 1-halo-2-(prop-1-yn-1-yl)benzene (where halo = Br or I) through reaction with magnesium metal or an organolithium reagent, respectively.

Pathway II: Aryl-Alkynyl C-C Bond Disconnection

An alternative and powerful disconnection involves breaking the carbon-carbon bond between the phenyl ring and the propynyl (B12738560) group. This approach leverages the efficiency of transition-metal-catalyzed cross-coupling reactions.

Disconnection: Cleavage of the C(sp²)-C(sp) bond between the aromatic ring and the alkyne.

Forward Reaction: In the forward direction, this corresponds to a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a premier method for forming bonds between aryl halides and terminal alkynes.

Precursor 1: The aryl component for this reaction is a 2-halophenylboronic acid or, more commonly, its corresponding boronate ester (e.g., the pinacol ester) to protect the boronic acid moiety during the coupling. A common precursor would be 2-bromophenylboronic acid .

Precursor 2: The alkynyl component is the terminal alkyne, propyne .

This retrosynthetic analysis reveals that [2-(Prop-1-yn-1-yl)phenyl]boronic acid can be synthesized either by first constructing the aryl-alkyne framework and then introducing the boronic acid group, or by starting with a pre-functionalized phenylboronic acid and attaching the alkyne via cross-coupling.

Table 2: Retrosynthetic Analysis and Precursors
PathwayBond DisconnectedKey Forward ReactionGenerated Precursors
IAryl C-BBorylation1-Halo-2-(prop-1-yn-1-yl)benzene + Borate Ester
IIAryl C-C(alkynyl)Sonogashira Coupling2-Halophenylboronic Acid (or ester) + Propyne

Reactivity and Transformational Pathways

Fundamental Reaction Types of Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. They are widely utilized in organic synthesis due to their stability, low toxicity, and versatile reactivity. wikipedia.org

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom. The boron in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it an electron-pair acceptor. nih.govresearchgate.net This Lewis acidity allows boronic acids to interact with Lewis bases (electron-pair donors).

The most fundamental of these interactions is with a hydroxide (B78521) ion, wherein the boronic acid accepts a lone pair from OH⁻ to form a tetracoordinate, sp³-hybridized boronate species. nih.govnih.govrsc.org This process is a reversible equilibrium and is crucial to the mechanism of many reactions involving boronic acids, including the renowned Suzuki-Miyaura cross-coupling. dntb.gov.ua The formation of the boronate complex increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to a transition metal catalyst. The propensity of a boronic acid to form a boronate adduct is a measure of its Lewis acidity. diva-portal.org

Table 1: Lewis Acidity of Boronic Acids

In aqueous solutions, boronic acids exist in a dynamic equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate form through the addition of a water molecule, which then loses a proton. nih.govdiva-portal.org The pKa for this equilibrium is typically around 9, but it can be influenced by the substituents on the organic moiety. rsc.org

The hydroxyl groups of the boronic acid are also key to another common equilibrium: dehydration. Aryl boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process, and in the presence of water, the boroxine can hydrolyze back to the monomeric boronic acid. For many synthetic applications, such as Suzuki-Miyaura coupling, the boronic acid and its corresponding boroxine are often used interchangeably as they are considered equivalent under the reaction conditions. Furthermore, the hydroxyl groups can react reversibly with diols to form boronate esters, a reaction often used for the protection of diols or for the construction of sensors and dynamic molecular systems. rsc.orgnih.gov

Table 2: Hydration and Dehydration Equilibria

Process Reactants Products Conditions
Hydration (Lewis Acidity) R-B(OH)₂ + 2 H₂O [R-B(OH)₃]⁻ + H₃O⁺ Aqueous solution
Dehydration (Anhydride Formation) 3 R-B(OH)₂ (R-BO)₃ (Boroxine) + 3 H₂O Anhydrous conditions or heating

Reactions Involving the Propynyl (B12738560) Moiety

The propynyl group, being an internal alkyne, is a site of high electron density and is susceptible to a variety of addition and cyclization reactions. Its placement ortho to the boronic acid group allows for potential intramolecular catalysis or participation, where the boronic acid can act as a directing group or a Lewis acid to activate the alkyne.

Cycloaddition reactions are powerful transformations that form cyclic compounds through the combination of two or more unsaturated molecules. wikipedia.org The alkyne functionality in [2-(Prop-1-yn-1-yl)phenyl]boronic acid can participate as a 2π-electron component (a dienophile or dipolarophile) in various cycloadditions.

A prominent example is the [3+2] cycloaddition with azides to form triazoles, often referred to as the Huisgen cycloaddition. While this reaction is famously catalyzed by copper (CuAAC), certain boronic acids, particularly ortho-substituted arylboronic acids, have been shown to catalyze the reaction in the absence of a metal catalyst. This catalytic activity is attributed to the boronic acid's ability to activate the reaction partner through covalent adduct formation. In the context of [2-(Prop-1-yn-1-yl)phenyl]boronic acid, the proximity of the boronic acid to the alkyne could facilitate an intramolecularly-assisted cycloaddition, potentially lowering the activation energy for the reaction with a suitable 1,3-dipole.

Furthermore, the boronic acid can react with a molecule containing both a diol and an azide, leading to the formation of a boronate ester. This brings the azide and alkyne moieties into close proximity, triggering a rapid intramolecular azide-alkyne cycloaddition (BAAC).

The ortho-alkynylphenyl boronic acid scaffold is well-suited for intramolecular reactions catalyzed by transition metals, leading to the formation of complex polycyclic systems.

Rhodium catalysts are particularly effective in mediating additions of arylboronic acids across unsaturated C-C bonds. While intermolecular hydroarylation of alkenes and other unsaturated systems with arylboronic acids is well-documented, diva-portal.org the structure of [2-(Prop-1-yn-1-yl)phenyl]boronic acid is primed for an intramolecular variant.

Drawing an analogy from the rhodium-catalyzed cyclization of ortho-alkynylanilines to form indoles, a similar pathway can be envisioned for [2-(Prop-1-yn-1-yl)phenyl]boronic acid. nih.gov A plausible catalytic cycle would involve:

Transmetalation: The arylboronic acid transfers its organic fragment to the Rh(I) catalyst to form an aryl-rhodium species.

Carbometalation: The aryl-rhodium intermediate undergoes an intramolecular migratory insertion across the propynyl C≡C bond. This step is often regioselective, leading to the formation of a vinyl-rhodium species and a new six-membered ring.

Protonolysis: The vinyl-rhodium intermediate is protonolyzed by a proton source (such as water or an alcohol), regenerating the active Rh(I) catalyst and yielding the cyclized product, a substituted benzofuran (B130515) derivative.

This type of intramolecular hydroarylation/cyclization reaction provides an efficient route to constructing fused ring systems that are prevalent in many biologically active molecules and advanced materials.

Metal-Catalyzed Hydroarylation and Cyclization Reactions

Cross-Coupling Reactions of [2-(Prop-1-yn-1-yl)phenyl]boronic Acid

The presence of the boronic acid group makes this compound a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like [2-(Prop-1-yn-1-yl)phenyl]boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions and high functional group tolerance.

The Suzuki-Miyaura reaction is compatible with a wide array of functional groups. While the specific substrate scope for [2-(Prop-1-yn-1-yl)phenyl]boronic acid has not been detailed in dedicated studies, general findings suggest that it would likely couple with a broad range of aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. The reaction typically tolerates esters, ketones, amides, ethers, and cyano groups on the coupling partner. However, certain functionalities on the boronic acid itself can sometimes interfere with the catalytic cycle. For instance, functional groups that are strongly acidic or can chelate the palladium center may inhibit the reaction. The stability of the alkyne group under various Suzuki-Miyaura conditions would also be a consideration, although alkynes are generally stable under these protocols.

Table 1: General Functional Group Tolerance in Suzuki-Miyaura Reactions

Functional Group Class Tolerated Notes
Esters, Amides Yes Generally well-tolerated.
Ketones, Aldehydes Yes Typically compatible with standard conditions.
Nitriles, Nitro groups Yes Well-tolerated on both coupling partners.
Ethers, Acetals Yes Generally inert under reaction conditions.
Free Amines, Alcohols Variable Can sometimes interfere; protection may be required.

The prop-1-yn-1-yl group is located at the ortho position to the boronic acid. Ortho-substituents on phenylboronic acids can significantly influence their reactivity in Suzuki-Miyaura couplings.

Steric Hindrance: Large ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step of the catalytic cycle. This can lead to lower reaction rates and yields. The linear nature of the propynyl group might present less steric bulk compared to more branched substituents.

Electronic Effects: The electronic nature of the ortho-substituent can also play a role, though this is often secondary to steric effects.

Side Reactions: A primary side reaction for many boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, 1-phenyl-1-propyne) and reducing the yield of the desired cross-coupled product. Ortho-substituted boronic acids can sometimes exhibit different rates of protodeboronation compared to their meta or para isomers.

Chelation Effects: Certain ortho-substituents containing heteroatoms (e.g., -OMe, -NMe2) can chelate to the palladium catalyst, which can either stabilize catalytic intermediates and promote the reaction or, conversely, form overly stable complexes that inhibit catalysis. While the alkyne's π-system could potentially interact with the metal center, strong chelation is not typically expected.

Studies on other ortho-substituted systems have shown that the choice of catalyst, ligand, and reaction conditions is crucial to overcoming the challenges posed by steric hindrance.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium ligand and the base.

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates like ortho-substituted boronic acids, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the formation of the active catalytic species and facilitate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and yields.

Bases: A base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and nature of the base can influence the reaction rate and the prevalence of side reactions like protodeboronation. For instance, strong bases can sometimes accelerate the decomposition of sensitive boronic acids. The optimal base is often determined empirically for a given set of substrates.

To improve reaction rates and yields, various enabling technologies can be applied to Suzuki-Miyaura reactions.

Microwave Irradiation: Microwave heating can dramatically reduce reaction times, often from hours to minutes. This is attributed to the efficient and rapid heating of the reaction mixture. Microwave-assisted Suzuki-Miyaura couplings are a common strategy, particularly in high-throughput and medicinal chemistry settings, and would likely be effective for reactions involving [2-(Prop-1-yn-1-yl)phenyl]boronic acid.

Phase Transfer Catalysis (PTC): In biphasic Suzuki-Miyaura reactions (e.g., an organic solvent and an aqueous base), a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the anionic boronate species from the aqueous phase to the organic phase where the palladium catalyst resides. This can lead to significant rate enhancements by increasing the concentration of the active nucleophile in the organic layer.

While these techniques are broadly applicable, their specific application to [2-(Prop-1-yn-1-yl)phenyl]boronic acid has not been documented in readily accessible reports.

Regio- and Stereoselective Outcomes in Complex Systems

Detailed studies focusing specifically on the regio- and stereoselective outcomes of [2-(Prop-1-yn-1-yl)phenyl]boronic acid in complex systems are not extensively documented in publicly available research. However, the reactivity of arylboronic acids in general is heavily influenced by both steric and electronic factors. In reactions involving the boronic acid moiety, the ortho-propynyl group in [2-(Prop-1-yn-1-yl)phenyl]boronic acid is expected to exert significant steric hindrance, which can direct incoming reagents to less hindered positions, thereby influencing regioselectivity. Furthermore, the alkyne group can participate in intramolecular reactions or coordinate to metal centers, potentially leading to complex and stereochemically defined products. The interplay between the boronic acid and the ortho-alkyne functionality presents an opportunity for unique selectivity in tailored synthetic applications.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a powerful and economical alternative to palladium-based systems for the formation of carbon-carbon bonds. Arylboronic acids, including [2-(Prop-1-yn-1-yl)phenyl]boronic acid, are key coupling partners in these transformations, analogous to the Suzuki-Miyaura reaction. These reactions are valued for their functional group tolerance and the relatively low cost of nickel catalysts. nih.gov

The general catalytic cycle involves the oxidative addition of an organohalide to a Ni(0) species, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. Nickel catalysts have proven effective in coupling arylboronic acids with a wide range of partners, including aromatic esters and redox-active esters derived from alkyl carboxylic acids. nih.govnih.govresearchgate.net For instance, chelation-assisted nickel catalysis can achieve decarbonylative cross-coupling of aromatic esters with arylboronic acids to form biaryl compounds. nih.govresearchgate.net While specific examples utilizing [2-(Prop-1-yn-1-yl)phenyl]boronic acid are not detailed in the surveyed literature, its participation in such reactions as a standard arylboronic acid partner is anticipated.

Table 1: Representative Nickel-Catalyzed Decarbonylative Cross-Coupling This table presents a general example of this reaction type; specific application with [2-(Prop-1-yn-1-yl)phenyl]boronic acid is inferred.

Arylboronic Acid Partner Coupling Partner Catalyst System Base Product Yield
Phenylboronic acid Ethyl benzo[h]quinoline-10-carboxylate Ni(COD)₂ / PCy₃ t-BuOK 10-Phenylbenzo[h]quinoline 81% nih.gov
Aromatic C-F Bond Activation in Coupling Partners

The activation of historically inert aromatic carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry. Nickel-based catalytic systems have emerged as a powerful tool for this purpose, enabling the cross-coupling of fluoroarenes with arylboronic acids. beilstein-journals.orgnih.govmdpi.com This methodology allows for the late-stage functionalization of complex fluorinated molecules. beilstein-journals.orgnih.gov

The reaction mechanism is believed to involve the formation of nickelacyclopropane intermediates when the fluoroarene interacts with a zero-valent nickel species, which facilitates a formal oxidative addition via β-fluorine elimination. beilstein-journals.orgnih.gov The resulting arylnickel complex can then undergo transmetalation with an arylboronic acid, like [2-(Prop-1-yn-1-yl)phenyl]boronic acid, followed by reductive elimination to furnish the cross-coupled product. Various nickel catalysts, often supported by N-heterocyclic carbene (NHC) or phosphine ligands, have been developed for the borylation of fluoroarenes or their direct coupling with boronic acids. mdpi.comacs.orgfluoropharm.com This approach provides an efficient route to construct complex biaryl structures that would be difficult to access otherwise. beilstein-journals.org

Transformation of C-B Bonds to Other Chemical Bonds

The carbon-boron (C-B) bond in organoboron compounds is exceptionally versatile, serving as a gateway to a multitude of other functional groups. wikipedia.org Organoboranes and their derivatives can undergo a variety of transformations where the boron moiety is replaced by another atom or group, typically through oxidation, halogenation, or amination reactions. wikipedia.org

Oxidation : The C-B bond of an arylboronic acid can be readily oxidized, most commonly with an oxidant like hydrogen peroxide under basic conditions, to yield the corresponding phenol.

Halogenation : Arylboronic acids can be converted to aryl halides. For example, treatment with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst or base can yield aryl chlorides and bromides, respectively.

Amination : The Chan-Lam coupling reaction allows for the formation of a C-N bond by reacting an arylboronic acid with an amine, typically in the presence of a copper catalyst. Nickel-catalyzed versions of this transformation have also been developed. rsc.org

These transformations highlight the utility of [2-(Prop-1-yn-1-yl)phenyl]boronic acid as a stable intermediate that can be converted into a variety of other substituted phenylpropynes, including phenols, halides, and anilines.

Other Selective Reactions Utilizing Boronic Acids in Organic Synthesis

Catalytic Enolate Formation/Aldol Reactions

A novel and significant application for ortho-alkynylphenylboronic acids, the structural class to which [2-(Prop-1-yn-1-yl)phenyl]boronic acid belongs, is in the gold-catalyzed generation of boron enolates. nih.govresearchgate.net This process represents an alternative pathway to traditional enolate formation for use in aldol reactions.

In this methodology, a gold(I) catalyst, such as PPh₃AuNTf₂, promotes the intramolecular addition of the boronic acid group across the alkyne. This rapid transformation generates a boron enolate intermediate in situ at ambient temperature. nih.govresearchgate.net If an aldehyde is present in the reaction mixture, this boron enolate readily participates in an aldol reaction, affording a cyclic boronate ester as the product. nih.govresearchgate.net This intermediate can then be further functionalized. For example, oxidation leads to phenols, while Suzuki-Miyaura coupling can form biaryls. nih.gov This integrated catalytic sequence provides a streamlined method for constructing complex molecular architectures from readily accessible starting materials. nih.govresearchgate.net

Table 2: Gold-Catalyzed Boron Enolate Formation and Aldol Reaction This table shows representative substrates for the reaction with ortho-alkynylphenylboronic acids.

ortho-Alkynylphenylboronic Acid Aldehyde Catalyst Product Type
[2-(Phenylethynyl)phenyl]boronic acid 4-Nitrobenzaldehyde PPh₃AuNTf₂ Cyclic Boronate Ester nih.gov
[2-(Hex-1-yn-1-yl)phenyl]boronic acid Benzaldehyde PPh₃AuNTf₂ Cyclic Boronate Ester nih.gov

Amide Bond Formation

Arylboronic acids have been identified as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amide bonds. sigmaaldrich.comscispace.com This method serves as a greener alternative to traditional methods that require stoichiometric activating agents, which generate significant chemical waste. scispace.com

The catalytic cycle is proposed to involve the formation of a mixed anhydride intermediate from the reaction between the carboxylic acid and the boronic acid, typically under azeotropic reflux conditions to remove water. nih.gov This activated intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and regenerate the boronic acid catalyst. The efficiency of the reaction can be significantly enhanced by using arylboronic acids with electron-withdrawing groups or through cooperative catalysis, for instance with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), which can generate a more active cationic intermediate. nih.gov This catalytic system is practical, scalable, and has been applied to the synthesis of complex molecules like the anti-diabetic drug sitagliptin. nih.gov

Table 3: Boronic Acid-Catalyzed Dehydrative Amidation This table presents examples of the cooperative catalytic system for amide synthesis.

Carboxylic Acid Amine Boronic Acid Catalyst Co-catalyst Yield
2-Phenylbutyric acid Benzylamine 3,5-Bis(trifluoromethyl)phenylboronic acid DMAPO 99% nih.gov
Benzoic acid 4-tert-Butylaniline Phenylboronic acid DMAPO 99% nih.gov
(R)-N-Boc-3-phenylalanine 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- beilstein-journals.orgnih.govrsc.orgtriazolo[4,3-a]pyrazine Phenylboronic acid DMAPO 96% nih.gov

C-H Borylation Strategies

Transition-metal-catalyzed C-H activation and subsequent borylation represent a powerful tool for the functionalization of organic molecules. In the context of arylboronic acids, these strategies can lead to the formation of poly-borylated aromatic compounds, which are valuable intermediates in materials science and medicinal chemistry. Research in this area has explored the iridium-catalyzed borylation of aromatic C-H bonds, a method known for its high efficiency and broad substrate scope. The regioselectivity of this reaction is primarily governed by steric factors, which would be a key consideration for a substituted compound like [2-(Prop-1-yn-1-yl)phenyl]boronic acid. While direct experimental data on the C-H borylation of [2-(Prop-1-yn-1-yl)phenyl]boronic acid is not extensively documented, the general principles of iridium-catalyzed C-H borylation provide a framework for predicting its behavior.

Catalyst SystemBorylating AgentPotential Product(s)
[Ir(cod)OMe]₂/dtbpyB₂pin₂Diborylated phenylacetylene derivatives
Ir(I) complexesHBpinMonoborylated isomers

This table is illustrative and based on general C-H borylation methodologies, as specific studies on [2-(Prop-1-yn-1-yl)phenyl]boronic acid are not available.

Allylboration of Carbonyl and Imine Functionalities

Allylboron species are versatile reagents for the formation of carbon-carbon bonds through the allylboration of carbonyls and imines, leading to the synthesis of homoallylic alcohols and amines, respectively. acs.org This reaction is a cornerstone of modern organic synthesis due to its potential for high stereocontrol. acs.org The participation of boronic acids in such transformations often involves their conversion into more reactive allylboron species.

The allylboration reaction is a key method for creating chiral homoallylic amines and has been developed into highly enantioselective processes catalyzed by chiral diols. nih.gov While the direct use of arylboronic acids like [2-(Prop-1-yn-1-yl)phenyl]boronic acid as the precursor to the allylating agent is not a standard approach, its structural motifs could be incorporated into molecules that undergo such reactions. For instance, the propargyl group could be envisioned to participate in or influence subsequent transformations after an initial allylboration event on a different part of a more complex molecule containing the [2-(Prop-1-yn-1-yl)phenyl]boronic acid moiety.

Recent advancements have focused on the development of highly reactive allylboron reagents that can react with a broad scope of ketones and imines at ambient temperature without the need for a catalyst. nih.gov The application of these methodologies to substrates bearing the [2-(Prop-1-yn-1-yl)phenyl]boronic acid functional group would be a subject for future research to explore the synthesis of complex molecular architectures.

SubstrateReagentProduct Type
Aldehydes/KetonesAllylboronatesHomoallylic alcohols
Imines/Acyl IminesAllylboronatesHomoallylic amines

This table outlines the general transformation in allylboration reactions. Specific examples involving [2-(Prop-1-yn-1-yl)phenyl]boronic acid are not currently documented in the literature.

Catalytic Cycles and Mechanistic Investigations of 2 Prop 1 Yn 1 Yl Phenyl Boronic Acid Transformations

Mechanisms of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, extensively used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org The reaction couples an organoboron compound, such as [2-(prop-1-yn-1-yl)phenyl]boronic acid, with an organohalide using a palladium catalyst. wikipedia.org

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps, beginning with a palladium(0) species. libretexts.orgmdpi.com

Oxidative Addition : The cycle commences with the oxidative addition of an organohalide (R¹-X) to the Pd(0) complex. This step forms a new Pd(II) intermediate, often referred to as the oxidative addition complex. libretexts.org This initial reaction is typically the rate-determining step and results in the formation of a trans-palladium complex, which retains the stereochemistry of the organohalide. wikipedia.org

Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. wikipedia.orgrsc.org The organoboron compound, activated by a base, reacts with the Pd(II) intermediate. The halide or other leaving group on the palladium is replaced by the organic group (R²) from the boronic acid, forming a new diorganopalladium(II) complex. libretexts.org The precise mechanism of this step is complex and is detailed further in the following section.

Reductive Elimination : The final step involves the reductive elimination of the two organic groups (R¹-R²) from the diorganopalladium(II) complex. This process forms the desired carbon-carbon bond in the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org This step also proceeds with retention of the stereochemistry of the organic ligands on the palladium complex.

This three-step cycle—oxidative addition, transmetalation, and reductive elimination—forms the fundamental framework for the Suzuki-Miyaura cross-coupling reaction. libretexts.org

The transmetalation step is arguably the most nuanced stage of the Suzuki-Miyaura catalytic cycle, and the role of the base is critical. Boronic acids themselves are generally not reactive enough for efficient transmetalation. organic-chemistry.org The base activates the boronic acid by coordinating to the electron-deficient boron atom, forming a more nucleophilic tetracoordinate boronate species (an "ate" complex). organic-chemistry.orgscielo.br This enhanced nucleophilicity facilitates the transfer of the organic group to the electrophilic Pd(II) center. scielo.br

Two primary pathways have been proposed for the transmetalation step:

The Boronate Pathway : The base reacts directly with the boronic acid (ArB(OH)₂) to form the anionic boronate complex (ArB(OH)₃⁻). This activated species then reacts with the oxidative addition complex ([Ar'Pd(II)XL₂]) to transfer the aryl group to the palladium. princeton.edu

The Oxo-Palladium Pathway : The base (e.g., hydroxide (B78521) or alkoxide) first displaces the halide on the palladium(II) intermediate to form a palladium-hydroxo or palladium-alkoxo complex ([Ar'Pd(II)(OR)L₂]). This complex then undergoes transmetalation with the neutral boronic acid. scielo.brprinceton.edu

Recent investigations have provided deeper insights. Studies combining structural, kinetic, and computational methods have shown that boronic esters can undergo transmetalation directly without prior hydrolysis. acs.orgnih.gov Two key features were identified as critical for enabling the transfer of the organic fragment from boron to palladium: the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron. acs.orgnih.gov For arylboronic acids, electron-donating substituents on the aryl ring increase the nucleophilicity of the ipso-carbon, thereby accelerating the transmetalation step. scielo.br

The presence of substituents at the ortho position of the phenylboronic acid, such as the prop-1-yn-1-yl group in the title compound, can profoundly influence the reaction's outcome. Bulky ortho substituents can lead to the formation of atropisomers—stereoisomers that are chiral due to hindered rotation around the newly formed aryl-aryl single bond. nih.govbeilstein-journals.org

The Suzuki-Miyaura reaction has become a powerful tool for the regio- and atropselective synthesis of axially chiral biaryls. nih.govbeilstein-journals.org The steric hindrance imposed by ortho substituents on both coupling partners can control the rotational barrier of the resulting biaryl product.

Mechanistic studies on the coupling of ortho-substituted phenylboronic acids with substituted aryl halides have revealed important selectivity principles:

Chelation Effects : An ortho-substituent containing a Lewis basic atom, such as the oxygen in a methoxy (B1213986) group (o-methoxyphenylboronic acid), can chelate to the palladium center in the transition state. This interaction can direct the regioselectivity of the coupling, a phenomenon not observed with non-coordinating substituents like chlorine. nih.govbeilstein-journals.org

Steric Control : The size and nature of the ortho-substituent dictate the rotational stability of the final product. Sufficiently bulky groups can create a high enough energy barrier to allow for the isolation of stable, non-interconverting atropisomers at room temperature. researchgate.net

Substrate-Controlled Selectivity : In reactions with polyhalogenated substrates, the choice of the ortho-substituted boronic acid can determine the order and position of substitution. For instance, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) showed that coupling with ortho-methoxyphenylboronic acid resulted in a different selectivity pattern compared to coupling with ortho-chlorophenylboronic acid, highlighting the subtle interplay of electronic and steric effects. nih.govbeilstein-journals.org

The table below summarizes findings on how different ortho-substituents can direct reaction outcomes.

Ortho-SubstituentObserved EffectProposed RationaleSource
-OCH3Altered regioselectivity in coupling with polybrominated pyridines.Chelation of the methoxy oxygen to the palladium center in the transition state. nih.govbeilstein-journals.org
-ClDifferent regioselectivity compared to -OCH3.Primarily electronic and steric effects without a strong coordinating interaction. nih.gov
-CH3Formation of stable atropisomeric penta-(o-tolyl)pyridines.Sufficient steric bulk to restrict rotation around the aryl-aryl bond. researchgate.net

While specific studies on the atropisomerism induced by the ortho-propynyl group are not detailed in the reviewed literature, the established principles of steric hindrance suggest it is capable of inducing axial chirality in appropriately substituted biaryl systems.

Mechanistic Studies of Boronic Acid as a Catalyst

Beyond its role as a reagent in palladium catalysis, phenylboronic acid can also function as a component of a catalytic system, notably in copper-catalyzed reactions.

A combination of phenylboronic acid and copper(II) sulfate (B86663) (CuSO₄) serves as an efficient catalyst for the synthesis of 1,4-disubstituted-1,2,3-triazoles. scielo.org.mxjmcs.org.mx This reaction, a variant of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," couples terminal alkynes with organic azides to regioselectively form the 1,4-triazole isomer. scielo.org.mxscielo.org.mx The reaction proceeds effectively under mild conditions, including at room temperature in aqueous solvent mixtures, and can be accelerated by microwave irradiation. scielo.org.mxjmcs.org.mx

The table below presents examples of this transformation.

AlkyneAzideYieldSource
PhenylacetyleneBenzyl azide98% jmcs.org.mx
1-HeptyneBenzyl azide85% jmcs.org.mx
Propargyl alcoholEthyl 2-azidoacetateNot specified scielo.org.mx

The mechanism of the Phenylboronic Acid/CuSO₄ catalyzed triazole synthesis hinges on the speciation of copper. The active catalyst in the CuAAC reaction is a copper(I) species. nih.gov However, Cu(I) salts can be unstable. The catalytic system using stable copper(II) sulfate circumvents this issue through the in-situ reduction of Cu(II) to Cu(I).

The key role of phenylboronic acid in this system is to act as a reducing agent. scielo.org.mx It reduces CuSO₄ to the catalytically active Cu(I) species, which then facilitates the cycloaddition. scielo.org.mxscielo.org.mx This in-situ generation of Cu(I) is what drives the catalytic cycle for triazole formation. While effective, it is important to note that boronic acids can be susceptible to degradation in the presence of copper, which can be a competing side reaction. nih.gov The proposed mechanism involves the phenylboronic acid being oxidized while Cu(II) is reduced, enabling the subsequent catalytic cycle of the click reaction to proceed efficiently. scielo.org.mx

Proposed Mechanisms for Boronic Acid-Mediated Reactions

The reactivity of ortho-alkynyl phenylboronic acids, such as [2-(Prop-1-yn-1-yl)phenyl]boronic acid, is largely dictated by the interplay between the boronic acid moiety and the adjacent alkyne group. Mechanistic proposals for reactions involving this class of compounds often center around palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

A generally accepted mechanism for the Suzuki-Miyaura coupling reaction involving an organoboronic acid begins with the activation of the palladium(0) catalyst to an active Pd(0) species. This is followed by the oxidative addition of an organohalide (R-X) to the Pd(0) complex, forming a Pd(II) intermediate. Subsequently, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species. The final step is reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle.

For ortho-alkynyl phenylboronic acids, the proximity of the alkyne can lead to unique mechanistic pathways and potential side reactions. Intramolecular cyclization reactions are a notable possibility, where the palladium intermediate may coordinate with the alkyne, leading to the formation of cyclic products. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would play a crucial role in directing the reaction towards the desired cross-coupling product versus cyclization or other pathways.

Kinetic Studies of Boronic Acid Reactivity

While specific kinetic data for [2-(Prop-1-yn-1-yl)phenyl]boronic acid are not available, studies on related phenylboronic acids provide insights into the factors influencing their reactivity. The rate of boronic acid reactions, such as the Suzuki-Miyaura coupling, is dependent on several factors, including the electronic and steric properties of the substituents on the phenyl ring.

Kinetic investigations of phenylboronic acid reactivity often involve monitoring the reaction progress over time using techniques like spectroscopy or chromatography to determine reaction rates and orders. For instance, studies have shown that electron-withdrawing groups on the phenyl ring can increase the Lewis acidity of the boron atom, potentially affecting the rate of transmetalation. Conversely, bulky ortho substituents can sterically hinder the approach of the boronic acid to the palladium center, thereby slowing down the reaction rate.

The prop-1-yn-1-yl group at the ortho position of [2-(Prop-1-yn-1-yl)phenyl]boronic acid would be expected to exert both electronic and steric effects. The alkyne is a weakly electron-withdrawing group, which might slightly enhance the Lewis acidity of the boron. Sterically, the linear propargyl group is less bulky than many other ortho substituents, which may allow for relatively facile participation in catalytic cycles. However, without direct experimental data, these remain informed hypotheses.

A summary of expected influencing factors on the reactivity of [2-(Prop-1-yn-1-yl)phenyl]boronic acid based on general principles is presented in the table below.

FactorExpected Influence on ReactivityRationale
Electronic Effect of Prop-1-yn-1-yl Group Moderate enhancement of reactivityThe alkyne is a mild electron-withdrawing group, increasing the Lewis acidity of the boron and potentially facilitating transmetalation.
Steric Effect of Prop-1-yn-1-yl Group Minimal steric hindranceThe linear geometry of the alkyne presents a relatively small steric profile compared to other ortho substituents, allowing for easier access to the catalytic center.
Base Strength Significant rate dependenceA stronger base can more effectively generate the reactive boronate species, accelerating the transmetalation step.
Ligand on Palladium Catalyst Crucial for reaction efficiencyThe choice of phosphine (B1218219) or N-heterocyclic carbene ligand influences the stability and reactivity of the palladium intermediates throughout the catalytic cycle.
Solvent Polarity Can affect reaction ratesThe solvent can influence the solubility of reactants and intermediates, as well as the stability of charged species in the catalytic cycle.

Probing Molecular Recognition and Binding Modes (General Chemical Interactions)

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that is widely exploited in molecular recognition and sensing applications. The boron atom in a boronic acid is a Lewis acid and can readily interact with Lewis bases, such as the hydroxyl groups of sugars, glycoproteins, and other biomolecules.

For [2-(Prop-1-yn-1-yl)phenyl]boronic acid, the primary mode of molecular recognition would be the interaction of the boronic acid group with diol-containing molecules. This interaction involves the formation of a five- or six-membered cyclic boronate ester. The stability of this complex is dependent on several factors, including the pH of the medium, the pKa of the boronic acid, and the stereochemistry of the diol.

In the context of enzyme inhibition, phenylboronic acids have been shown to act as inhibitors of serine proteases, where the boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis by forming a covalent adduct with the catalytic serine residue. The substituents on the phenyl ring play a critical role in determining the inhibitory potency and selectivity by engaging in specific interactions with the enzyme's active site. The prop-1-yn-1-yl group of [2-(Prop-1-yn-1-yl)phenyl]boronic acid could potentially occupy a hydrophobic pocket within an enzyme's active site, contributing to the binding energy.

A table summarizing the potential molecular interactions of [2-(Prop-1-yn-1-yl)phenyl]boronic acid is provided below.

Interacting MoietyType of InteractionPotential Target Molecules
Boronic Acid Group Reversible covalent bondingDiols (e.g., sugars, glycoproteins), Serine residues in enzymes
Phenyl Ring Hydrophobic interactions, π-stackingHydrophobic pockets in proteins, aromatic residues
Prop-1-yn-1-yl Group Hydrophobic interactions, potential for hydrogen bonding with the terminal alkyne protonHydrophobic regions of binding sites, hydrogen bond acceptors

Applications of 2 Prop 1 Yn 1 Yl Phenyl Boronic Acid in Complex Organic Synthesis

Construction of Advanced Pharmaceutical Intermediates (Synthetic Building Blocks)

Organoboron compounds, particularly boronic acids, are extensively utilized as crucial intermediates in organic chemistry. nih.gov Their stability, generally low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures. nih.govresearchgate.net [2-(Prop-1-yn-1-yl)phenyl]boronic acid exemplifies this utility, serving as a sophisticated bifunctional synthetic block.

The primary value of this compound lies in its two chemically distinct functional groups—the boronic acid and the propynyl (B12738560) group—which can be manipulated independently.

The Boronic Acid Group: This moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming new carbon-carbon (C-C) bonds. nih.govresearchgate.net This reaction allows for the efficient coupling of the boronic acid with a wide range of aryl or vinyl halides and triflates, enabling the synthesis of complex biaryl and substituted aromatic systems that are common motifs in pharmaceuticals. chemrxiv.orggoogle.com

The Propynyl Group: The internal alkyne provides a second reactive handle for a different set of transformations. It can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), Sonogashira couplings, hydration to form ketones, or reduction to alkenes or alkanes.

This orthogonal reactivity is highly advantageous for creating advanced pharmaceutical intermediates. A synthetic route can be designed where a Suzuki-Miyaura coupling is first performed at the boronic acid site, followed by a subsequent, different reaction at the alkyne site. This stepwise approach allows for the controlled and precise assembly of highly functionalized molecules that would be challenging to synthesize using other methods. These intermediates are foundational for building libraries of potential drug candidates. chemrxiv.org

Table 1: Functional Groups of [2-(Prop-1-yn-1-yl)phenyl]boronic acid and Their Key Reactions

Functional Group Key Reaction Types Potential Products
Boronic Acid Suzuki-Miyaura Coupling, Chan-Lam Amination Biaryls, Arylated Amines

Synthesis of Bioactive Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and biologically active natural products. mdpi.com The pyrazole (B372694) scaffold, in particular, is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov [2-(Prop-1-yn-1-yl)phenyl]boronic acid and its derivatives are valuable precursors for the synthesis of such important heterocyclic systems.

A notable application is in the synthesis of highly substituted pyrazoles. Research has demonstrated that ynone trifluoroborates, which can be prepared from the corresponding alkyne-bearing boronic acids, are excellent substrates for creating pyrazole rings. nih.govwhiterose.ac.uk In this method, the ynone trifluoroborate undergoes a regioselective condensation reaction with a substituted hydrazine (B178648). This reaction directly constructs the pyrazole core, incorporating substituents from both the hydrazine and the boronic acid precursor.

The resulting product is a pyrazole that still contains a borate (B1201080) group (specifically, a trifluoroborate). This boron-containing functional group is stable enough to be carried through the reaction but can be used for further modifications, making these synthesized heterocycles valuable intermediates themselves for creating even more complex bioactive molecules. nih.govwhiterose.ac.uk This strategy has been used to access a variety of pyrazole derivatives, which are of significant interest for drug discovery programs. nih.govmdpi.com

Development of Novel Polymeric Materials

Phenylboronic acid (PBA)-functionalized polymers have garnered significant attention for their use in creating "smart" or responsive materials. rsc.org These polymers can respond to external stimuli such as changes in pH or the presence of specific molecules like sugars. rsc.orgnih.gov While much of this research focuses on drug delivery, the unique properties of PBA-containing polymers are being explored for a broader range of material science applications. researchgate.netmdpi.com

[2-(Prop-1-yn-1-yl)phenyl]boronic acid is an ideal monomer for creating such functional polymers. The propynyl group serves as a versatile anchor for polymerization. It can be incorporated into polymer chains using various modern polymerization techniques, including those based on alkyne chemistry. This allows the phenylboronic acid unit to be precisely placed either within the polymer backbone or as a pendant side group.

The resulting polymeric materials possess unique recognition capabilities due to the boronic acid's ability to form reversible covalent bonds with diols. This property is being harnessed to develop:

Separation and Extraction Media: A phenyl-boronic acid polymeric monolith has been fabricated for the solid-phase microextraction of nitrogen-containing sulfonamides from water samples. nih.gov The material showed excellent binding capacity due to the synergistic effect of hydrophobic interactions and B-N coordination between the boronic acid groups and the target molecules. nih.gov

Responsive Membranes and Sensors: The ability of the boronic acid moiety to interact with analytes can be used to create responsive membranes whose permeability changes in response to a specific chemical signal. rsc.org Similarly, these polymers can be integrated into electrochemical or fluorescence-based sensors for detecting sugars or other diol-containing compounds. mdpi.comnih.gov

The development of these materials relies on synthetic pathways that can effectively incorporate the boronic acid functionality, a role for which [2-(Prop-1-yn-1-yl)phenyl]boronic acid is well-suited.

Modular Synthesis of Fully-Functionalized Pyrazole Derivatives

One of the most powerful applications of [2-(Prop-1-yn-1-yl)phenyl]boronic acid is in the modular synthesis of fully-functionalized pyrazoles. nih.govwhiterose.ac.uk This approach allows for the systematic and controlled placement of various substituents around the pyrazole core, which is essential for tuning the biological activity and physicochemical properties of the final compounds.

The key strategy involves converting the boronic acid to a more stable ynone trifluoroborate. This intermediate then reacts with various hydrazines to form a pyrazole-5-trifluoroborate. nih.govwhiterose.ac.uk The significance of this product lies in its potential for subsequent, orthogonal functionalization. The trifluoroborate group at the C5 position is stable and can be used in cross-coupling reactions. Meanwhile, the C4 position on the pyrazole ring can be selectively halogenated. nih.gov

This creates a "modular" platform where different functional groups can be introduced at specific positions in a stepwise manner:

Step 1 (Core Formation): Choice of hydrazine and the starting ynone determines the substituents at N1, C3, and the phenyl group at C4.

Step 2 (C4 Functionalization): Chemoselective halogenation of the C4 position.

Step 3 (C5 Functionalization): Suzuki-Miyaura cross-coupling at the C5-trifluoroborate position.

This modular reactivity enables the regiocontrolled synthesis of fully functionalized pyrazole derivatives, providing a powerful tool for creating diverse libraries of compounds for medicinal chemistry research. nih.govwhiterose.ac.uk

Table 2: Modular Synthesis of Pyrazoles

Starting Material 1 (Ynone Precursor) Starting Material 2 (Hydrazine) Intermediate Potential Final Product (after further functionalization)
[2-(Prop-1-yn-1-yl)phenyl]boronic acid derivative Phenylhydrazine 1-Phenyl-5-trifluoroborate pyrazole 1,3,4,5-Tetrasubstituted pyrazole
[2-(Prop-1-yn-1-yl)phenyl]boronic acid derivative Methylhydrazine 1-Methyl-5-trifluoroborate pyrazole 1,3,4,5-Tetrasubstituted pyrazole

Diversification of Chemical Scaffolds for Research Purposes

Diversity-oriented synthesis (DOS) is a strategy in modern organic chemistry that aims to rapidly generate collections of structurally diverse small molecules from a common starting material. nih.gov These chemical libraries are invaluable for exploring "biologically active chemical space" and identifying novel probes or drug leads. nih.gov

[2-(Prop-1-yn-1-yl)phenyl]boronic acid is an exemplary building block for DOS. Its bifunctional nature, with two orthogonal reactive sites, allows for the divergent synthesis of multiple, distinct chemical scaffolds. A synthetic chemist can choose which functional group to react first, leading to different families of compounds from the same starting material.

Divergent Synthetic Pathways:

Pathway A (Boronic Acid First): A Suzuki-Miyaura coupling reaction is performed first to introduce a new aryl or vinyl group. The resulting product, which still contains the propynyl group, can then undergo a variety of alkyne-specific reactions. This pathway generates a library of compounds with a constant biaryl core but diverse functionality originating from the alkyne.

Pathway B (Alkyne First): The propynyl group is reacted first, for example, in a cycloaddition to form a heterocyclic ring like a pyrazole or triazole. nih.gov The resulting molecule, which retains the boronic acid (or borate) group, can then be subjected to Suzuki-Miyaura coupling to introduce diversity at that position.

This ability to generate high levels of molecular complexity and diversity from a single, well-designed starting material is the hallmark of an effective DOS strategy. rug.nl By providing access to multiple reactive pathways, [2-(Prop-1-yn-1-yl)phenyl]boronic acid serves as a powerful engine for the diversification of chemical scaffolds, accelerating the discovery of new molecules with valuable properties for chemical biology and medicinal chemistry.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of Ortho-Substituted Arylboronic Acids

Dimer Formation and Hydrogen Bonding Networks

A characteristic feature of phenylboronic acids in the solid state is their propensity to form dimeric structures through hydrogen bonding. researchgate.net Typically, two molecules associate via a pair of O-H···O hydrogen bonds between their boronic acid moieties, creating a stable, centrosymmetric eight-membered ring. researchgate.netmdpi.com This syn-anti arrangement is the most commonly observed motif. mdpi.com The formation and stability of these dimers are influenced by factors such as concentration and the presence of functional groups that can participate in additional intermolecular interactions. researchgate.net

In the case of ortho-substituted arylboronic acids, including those with alkynyl groups like [2-(Prop-1-yn-1-yl)phenyl]boronic acid, this fundamental dimeric structure is generally preserved. However, the ortho-substituent can introduce additional interactions. For instance, ortho-alkoxy substituents have been shown to form intramolecular O-H···O hydrogen bonds, which can compete with the intermolecular dimerization. nih.gov While the propynyl (B12738560) group lacks a classic hydrogen bond acceptor atom, its electronic nature and steric bulk can still modulate the geometry and strength of the primary hydrogen-bonding network that defines the dimer. researchgate.net

Conformational Analysis and Torsional Angles

The conformation of ortho-substituted arylboronic acids is largely defined by the torsional angle (or dihedral angle) between the plane of the phenyl ring and the plane of the boronic acid group [B(OH)₂]. mdpi.com This rotation around the carbon-boron (C-B) bond is influenced by the steric and electronic properties of the ortho-substituent. mdpi.com For many phenylboronic acids, the molecule is not perfectly planar, with observed twist angles of around 25°. mdpi.com

In [2-(Prop-1-yn-1-yl)phenyl]boronic acid, the linear geometry of the prop-1-yn-1-yl group is a key factor. Steric hindrance between the substituent and the boronic acid group can lead to a significant rotation of the B(OH)₂ group out of the plane of the aromatic ring. acs.org This twisting aims to minimize steric strain while balancing electronic effects. For example, studies on (2,6-bis(trifluoromethyl)phenyl)boronic acid, which has two bulky ortho substituents, show a nearly 90° twist angle. mdpi.com The analysis of torsional angles is crucial for understanding the molecule's three-dimensional shape, which in turn affects its crystal packing and reactivity. proteinstructures.com

Influence of Ortho-Substituents on Crystal Packing

The ortho-substituent plays a critical role in dictating the supramolecular assembly and crystal packing of arylboronic acids. core.ac.ukbirmingham.ac.uk Beyond influencing dimer formation and molecular conformation, these substituents can engage in various weak intermolecular interactions, such as C-H···O or C-H···π contacts, that guide the arrangement of molecules in the crystal lattice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural elucidation of organic compounds like [2-(Prop-1-yn-1-yl)phenyl]boronic acid.

¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring atoms.

Aromatic Protons: The protons on the phenyl ring typically appear as a complex multiplet in the range of 7.0–8.2 ppm. lookchem.com The ortho-substitution pattern leads to distinct signals for each of the four aromatic protons.

Methyl Protons: The methyl (CH₃) protons of the propynyl group are expected to appear as a singlet at approximately 2.0 ppm.

Boronic Acid Protons: The hydroxyl (OH) protons of the boronic acid group are often broad and their chemical shift is concentration and solvent-dependent, but they generally appear in the spectrum.

¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms.

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the region of 125–140 ppm. lookchem.com The carbon atom attached to the boron (C-B), known as the ipso-carbon, can sometimes be difficult to detect or appear as a broad signal due to quadrupolar relaxation of the attached boron nucleus. rsc.org

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne (C≡C) would have characteristic shifts, typically in the range of 70-90 ppm.

Methyl Carbon: The methyl carbon of the propynyl group would appear at a much higher field (lower ppm value), typically around 4-5 ppm.

The following table summarizes the expected chemical shifts for [2-(Prop-1-yn-1-yl)phenyl]boronic acid based on data for analogous compounds.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAromatic (Ar-H)7.0 - 8.2
Methyl (-C≡C-CH₃)~2.0
Hydroxyl (-B(OH)₂)Variable
¹³CAromatic (Ar-C)125 - 140
Ipso-Carbon (Ar-B)Variable, often broad or unobserved
Alkynyl (-C≡C-)70 - 90
Methyl (-C≡C-CH₃)~4.5

¹¹B NMR for Boron Environment Analysis

Boron-11 (¹¹B) NMR spectroscopy is specifically used to probe the environment of the boron atom. researchgate.net The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron center. nih.gov For tricoordinate boronic acids like [2-(Prop-1-yn-1-yl)phenyl]boronic acid, the boron atom is sp²-hybridized. researchgate.net

In solution, these compounds typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. The chemical shift for arylboronic acids generally falls in the range of +27 to +33 ppm. rsc.orgresearchgate.net The presence of ortho-substituents can cause slight variations in this chemical shift but does not fundamentally change the observation of a signal characteristic of a trigonal planar boron atom. researchgate.net The formation of boronate esters or complexes with Lewis bases would lead to a significant upfield shift (to lower ppm values), indicating a change to a tetracoordinate, sp³-hybridized boron center. nsf.govsdsu.edu Therefore, ¹¹B NMR is an excellent method for confirming the trigonal nature of the boronic acid moiety in solution. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful tools for determining the complex structure of molecules by resolving overlapping signals observed in one-dimensional spectra and establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. For "[2-(Prop-1-yn-1-yl)phenyl]boronic acid," COSY is expected to show correlations between the aromatic protons on the phenyl ring. Additionally, it would confirm the coupling between the methyl protons of the propargyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). organic-chemistry.org For the target molecule, this would definitively assign the proton signals to their corresponding carbon atoms in both the phenyl ring and the prop-1-yn-1-yl group. For instance, the methyl protons would show a correlation to the methyl carbon, and each aromatic proton to its respective aromatic carbon. organic-chemistry.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). organic-chemistry.org HMBC is crucial for establishing the connectivity between different functional groups. Key expected correlations for "[2-(Prop-1-yn-1-yl)phenyl]boronic acid" would include:

Correlations from the methyl protons to the acetylenic carbons.

Correlations between the aromatic protons and the carbon atom of the phenyl ring bonded to the boronic acid group, as well as the carbon atom bonded to the alkyne.

Correlations between the protons on the phenyl ring and the carbons of the alkyne, confirming the substitution pattern.

A hypothetical table of expected 2D NMR correlations is presented below.

Table 1: Predicted 2D NMR Correlations for [2-(Prop-1-yn-1-yl)phenyl]boronic acid

Proton (¹H) SignalCOSY Correlations (¹H)HMQC/HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Aromatic ProtonsOther Aromatic ProtonsCorresponding Aromatic CarbonsAdjacent Aromatic Carbons, Acetylenic Carbons, Carbon bonded to Boron
Methyl Protons (CH₃)NoneMethyl CarbonAcetylenic Carbons
Boronic Acid Protons (B(OH)₂)Water (if present)Not ApplicableCarbon bonded to Boron

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "[2-(Prop-1-yn-1-yl)phenyl]boronic acid" is expected to exhibit characteristic absorption bands.

Key vibrational modes anticipated include:

O-H Stretching : A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.

C-H Stretching : Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are expected just below 3000 cm⁻¹.

C≡C Stretching : A sharp, weak to medium intensity band around 2100-2260 cm⁻¹ would confirm the presence of the alkyne triple bond.

C=C Stretching : Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

B-O Stretching : A strong band, typically in the range of 1310-1390 cm⁻¹, is characteristic of the B-O single bond in boronic acids. bohrium.com

B-C Stretching : The stretching vibration of the boron-carbon bond is expected to appear in the fingerprint region. bohrium.com

Table 2: Expected FTIR Absorption Bands for [2-(Prop-1-yn-1-yl)phenyl]boronic acid

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Boronic Acid (O-H)Stretching3200-3600 (broad)
Aromatic C-HStretching>3000
Aliphatic C-H (CH₃)Stretching<3000
Alkyne (C≡C)Stretching2100-2260
Aromatic C=CStretching1450-1600
Boronic Acid (B-O)Stretching1310-1390

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For "[2-(Prop-1-yn-1-yl)phenyl]boronic acid," with a molecular formula of C₉H₉BO₂, the exact mass can be calculated.

The monoisotopic mass of C₉H₉¹¹BO₂ is approximately 160.0696 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds very closely to this calculated value, typically within a few parts per million (ppm). The observation of this accurate mass would provide strong evidence for the proposed molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for [2-(Prop-1-yn-1-yl)phenyl]boronic acid

Ion SpeciesMolecular FormulaCalculated m/z
[M]⁺[C₉H₉BO₂]⁺160.0696
[M+H]⁺[C₉H₉BO₂H]⁺161.0774
[M+Na]⁺[C₉H₉BO₂Na]⁺183.0593
[M-H]⁻[C₉H₈BO₂]⁻159.0618

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For [2-(Prop-1-yn-1-yl)phenyl]boronic acid, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations can elucidate the electronic structure of [2-(Prop-1-yn-1-yl)phenyl]boronic acid. Key aspects to be analyzed would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Global reactivity descriptors, derived from the conceptual DFT framework, quantify the reactivity of a molecule. For [2-(Prop-1-yn-1-yl)phenyl]boronic acid, these descriptors would predict its behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the electrophilic character of the molecule.

Studies on other norbornadiene derivatives have successfully used DFT methods like B3LYP with a 6-31G(d,p) basis set to investigate these descriptors. dergipark.org.tr For [2-(Prop-1-yn-1-yl)phenyl]boronic acid, the electron-withdrawing nature of the alkyne group would be expected to influence these values significantly compared to unsubstituted phenylboronic acid.

Prediction of Molecular Conformations and Rotational Barriers

The presence of the ortho-propynyl group introduces the possibility of different spatial arrangements or conformers. DFT calculations are instrumental in predicting the most stable molecular conformations by optimizing the geometry and calculating the corresponding energies.

A critical conformational aspect is the rotation around the C-B bond, which is influenced by the steric and electronic effects of the ortho substituent. nih.gov For many phenylboronic acids, the boronic acid group can be twisted with respect to the phenyl ring. mdpi.com In the case of [2-(Prop-1-yn-1-yl)phenyl]boronic acid, DFT calculations would determine the preferred dihedral angle between the phenyl ring and the B(OH)₂ group.

Furthermore, computational studies can determine the energy barriers for rotation around single bonds, such as the C-C bond connecting the phenyl ring to the propynyl (B12738560) group. researchgate.netmdpi.com These rotational barriers provide insight into the molecule's flexibility and the accessibility of different conformational states. For other substituted phenyl compounds, rotational barriers have been determined using methods like HF/6-31G*. researchgate.net

Investigation of Intermolecular Interactions (e.g., C-H…O hydrogen bonds, polar-π interactions)

The structure and properties of [2-(Prop-1-yn-1-yl)phenyl]boronic acid in the solid state and in solution are governed by various intermolecular interactions.

C-H…O Hydrogen Bonds: Weak hydrogen bonds involving a carbon atom as the hydrogen donor (from the phenyl or methyl group) and an oxygen atom of the boronic acid as the acceptor can play a role in the crystal packing. researchgate.net Computational studies can identify and quantify the strength of these interactions.

Polar-π Interactions: These are non-covalent interactions between an electron-rich or electron-poor π-system and a polar molecule. The propynyl group, with its π-electron density, can engage in polar-π interactions. Studies on other aromatic systems have shown that such interactions can significantly influence molecular conformation and stability. sdu.dk

Solvation Effects on Boronic Acid and Boronate Forms

The behavior of [2-(Prop-1-yn-1-yl)phenyl]boronic acid in solution is crucial for its applications. Boronic acids exist in equilibrium between a neutral trigonal form and an anionic tetrahedral boronate form in the presence of a base or nucleophiles. nih.gov The solvent plays a critical role in stabilizing these forms.

Molecular Docking Simulations for Interaction Prediction (in general chemical contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a general chemical context, docking simulations can be used to predict how [2-(Prop-1-yn-1-yl)phenyl]boronic acid might interact with other molecules, such as receptors or the active sites of enzymes. nih.gov

Boronic acids are known to interact with serine residues in enzyme active sites. nih.gov Docking studies could predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between [2-(Prop-1-yn-1-yl)phenyl]boronic acid and a target protein. Such studies often employ scoring functions to rank potential binding poses. For instance, docking studies on other boronic acid derivatives have been used to predict their potential as enzyme inhibitors. researchgate.net

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deresearchgate.net For [2-(Prop-1-yn-1-yl)phenyl]boronic acid, PES scans are particularly useful for understanding conformational changes.

By systematically varying the dihedral angle of the C-B bond, a PES scan can map out the energy profile for the rotation of the boronic acid group relative to the phenyl ring. This would identify the minimum energy conformations (stable states) and the transition states (energy barriers) between them. acs.org Similarly, a PES scan for the rotation around the C-C bond of the propynyl group would reveal the energetic landscape for the orientation of the methyl group. These scans provide a detailed picture of the molecule's conformational flexibility and the energy required for conformational transitions.

Q & A

Q. What synthetic methodologies are recommended for preparing [2-(Prop-1-yn-1-yl)phenyl]boronic acid, and how can reaction conditions be optimized to mitigate side reactions?

  • Methodological Answer : A reductive amination approach using NaBH₄ in methanol, followed by acid quenching (e.g., 3 M HCl), is commonly employed for analogous arylboronic acids . However, electronic effects from the propynyl substituent may necessitate modified conditions. For instance, electron-deficient aryl systems require inert atmospheres (e.g., N₂) and low temperatures (0–5°C) to suppress alkyne side reactions, such as polymerization or undesired cross-coupling . Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) is critical to isolate the product with >95% purity.

Q. What analytical techniques are most effective for characterizing [2-(Prop-1-yn-1-yl)phenyl]boronic acid, and how should spectral data be interpreted?

  • Methodological Answer :
  • NMR : ¹H NMR should reveal distinct signals for the propynyl group (δ ~1.8–2.2 ppm for terminal protons; splitting patterns depend on coupling with boron). ¹¹B NMR typically shows a peak at δ ~28–32 ppm for arylboronic acids .
  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect trace impurities (<1 ppm) . Validate the method per ICH guidelines for sensitivity (LOD <0.1 ppm) and accuracy (±5% recovery) .
  • X-ray Crystallography : SHELXL refinement is recommended for resolving crystal structures, particularly to confirm hydrogen-bonding networks influenced by the propynyl group .

Advanced Research Questions

Q. How does the electron-withdrawing propynyl group influence the reactivity of [2-(Prop-1-yn-1-yl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The propynyl group increases electrophilicity at the boron center, potentially accelerating transmetallation but risking protodeboronation under basic conditions. To mitigate this:
  • Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C .
  • Monitor reaction progress via TLC (Rf ~0.4 in 30% EtOAc/hexane) and optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and stability .
  • Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at the boron center .

Q. What strategies are effective for resolving contradictory data in polymorph screening of [2-(Prop-1-yn-1-yl)phenyl]boronic acid?

  • Methodological Answer :
  • Crystallization Conditions : Screen solvents (e.g., DMSO vs. ethanol) to isolate polymorphs. For example, ethanol favors a monoclinic phase (hydrogen-bonded dimers), while DMSO promotes a triclinic form with π-π stacking .
  • Thermal Analysis : DSC/TGA can differentiate polymorphs by melting points (e.g., 243–248°C for stable forms vs. metastable phases).
  • Raman Spectroscopy : Peaks at 1380 cm⁻¹ (B-O stretching) and 2200 cm⁻¹ (C≡C) provide phase-specific fingerprints .

Q. How can researchers assess the hydrolytic stability of [2-(Prop-1-yn-1-yl)phenyl]boronic acid under physiological pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Incubate the compound in PBS buffers (pH 7.4, 37°C) and quantify degradation via HPLC-UV (λ = 254 nm). Half-life (t₁/₂) calculations require triplicate sampling over 24–72 hours .
  • Stabilization Strategies : Co-formulation with cyclodextrins (e.g., β-CD) or lyophilization (pH 4.5) can reduce hydrolysis rates by 30–50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.